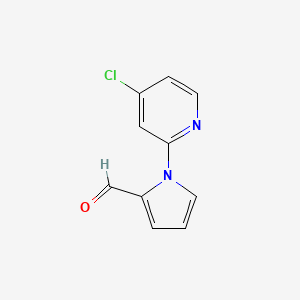

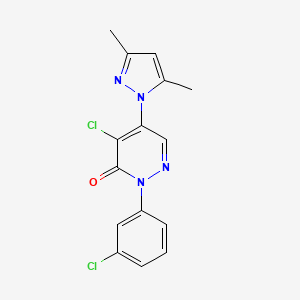

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CPCA) is a derivative of pyrrole, an organic compound with a five-membered ring. It is a colorless, water-soluble solid that has been used in a variety of scientific research applications. CPCA has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. It is also known to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, it has been used as a probe for the study of the molecular mechanisms of various diseases.

Applications De Recherche Scientifique

1. Synthesis and Chemical Transformations

- Bertha et al. (1998) describe the synthesis of dihydrochromeno[3,2-b]azet-2(1H)-ones using carbaldehydes like 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde. They explored acid-catalyzed ring closures and transformations in various solvents, yielding compounds with potential pharmaceutical applications (Bertha et al., 1998).

- Wang et al. (2017) developed a synthetic method for aqueous-soluble aldehydes, including derivatives of 1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde. These compounds serve as intermediates in small molecule anticancer drugs (Wang et al., 2017).

2. Organoselenium Compounds and Antiproliferative Activity

- Bhasin et al. (2015) reported the synthesis of organoselenium compounds using pyridine-carbaldehydes. These compounds displayed anti-proliferative activity against various cell lines, demonstrating potential therapeutic uses (Bhasin et al., 2015).

3. Expanded Porphyrins and Single Molecule Magnets

- Maes et al. (2005) utilized pyridine-carbaldehydes in the synthesis of expanded porphyrins, which have applications in materials science and nanotechnology (Maes et al., 2005).

- Giannopoulos et al. (2014) described the use of pyrrole-carbaldehyde derivatives in creating high nuclearity {Mn(III)25} barrel-like clusters, demonstrating potential in single-molecule magnetic behavior (Giannopoulos et al., 2014).

4. Spectrophotometric Determination of Iron

- Gallego et al. (1979) developed a method using pyridine-carbaldehyde derivatives for the spectrophotometric determination of trace amounts of iron in various samples, including industrial waste water and minerals (Gallego et al., 1979).

5. Novel Quinone-fused Corroles

- Vale et al. (2007) synthesized novel quinone-fused corroles using pyridine-carbaldehyde complexes. These compounds have potential applications in organic electronics and photonics (Vale et al., 2007).

6. Atom Transfer Radical Polymerization

- Haddleton et al. (1997) demonstrated the use of pyridinecarbaldehyde imines in atom transfer radical polymerization, indicating the versatility of these compounds in polymer chemistry (Haddleton et al., 1997).

7. Antimicrobial Activity of Schiff Bases

- Hamed et al. (2020) reported the synthesis and antimicrobial activity of Schiff bases derived from heteroaryl pyrazole and pyridine-carbaldehyde. These compounds showed potential as antimicrobial agents against various bacteria and fungi (Hamed et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, leading to their pharmacological effects .

Propriétés

IUPAC Name |

1-(4-chloropyridin-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-4-12-10(6-8)13-5-1-2-9(13)7-14/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTWKDJXKOPRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chloropyridin-2-yl)-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

![N-(3-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2995889.png)

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)

![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)

![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)